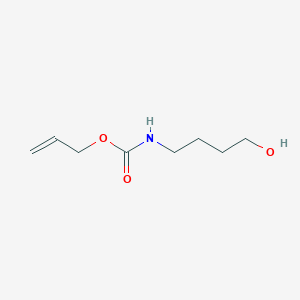

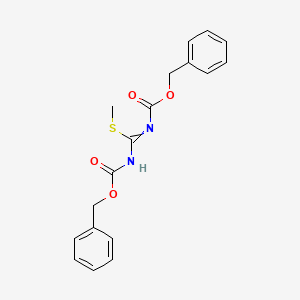

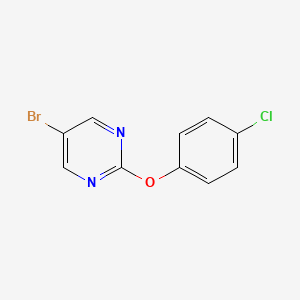

![molecular formula C13H10O5 B1335465 5-[(3-Formylphenoxy)methyl]-2-furoic acid CAS No. 881041-10-7](/img/structure/B1335465.png)

5-[(3-Formylphenoxy)methyl]-2-furoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-[(3-Formylphenoxy)methyl]-2-furoic acid” is a chemical compound with the molecular formula C13H10O5 . It has a molecular weight of 246.22 g/mol . This compound is also known by its CAS number 881041-10-7 .

Molecular Structure Analysis

The InChI representation of this compound is InChI=1S/C13H10O5/c14-7-9-2-1-3-10 (6-9)17-8-11-4-5-12 (18-11)13 (15)16/h1-7H,8H2, (H,15,16) . The Canonical SMILES representation is C1=CC (=CC (=C1)OCC2=CC=C (O2)C (=O)O)C=O .

Physical And Chemical Properties Analysis

This compound has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The topological polar surface area is 76.7 Ų . The compound has a heavy atom count of 18 .

Applications De Recherche Scientifique

- Application : This compound can be used in the synthesis of star-shaped molecules, which have been in high demand due to their importance in various fields .

- Method : The synthesis of these molecules often involves Suzuki cross-coupling reactions .

- Results : The distinct properties of these compounds compared to their linear analogues make them versatile building blocks for the formation of mesophases of interesting mesomorphic and photophysical properties .

- Application : A similar compound, 4-formylphenyl 4- ( (4-formylphenoxy)methyl)-3-nitrobenzoate, has been used in the synthesis of a dual stimuli-responsive hydrogel .

- Method : The synthesis involves joining the compound with amine-based polysaccharides, such as chitosan .

- Results : The resulting hydrogel has UV- and pH-responsive sites .

Synthetic Strategies for Star-Shaped Molecules

Photocleavable and pH Sensitive Chitosan Hydrogel

- Application : This compound can be used in the synthesis of star-shaped molecules, which have been in high demand due to their importance in various fields .

- Method : The synthesis of these molecules often involves Suzuki cross-coupling reactions .

- Results : The distinct properties of these compounds compared to their linear analogues make them versatile building blocks for the formation of mesophases of interesting mesomorphic and photophysical properties .

- Application : Indole derivatives are important types of molecules and natural products and play a main role in cell biology . Although “5-[(3-Formylphenoxy)methyl]-2-furoic acid” is not directly mentioned, it’s possible that it could be used in the synthesis of indole derivatives.

- Method : The specific method would depend on the exact indole derivative being synthesized .

- Results : Indoles, both natural and synthetic, show various biologically vital properties .

Construction of Star-Shaped Molecules

Synthesis of Indole Derivatives

Propriétés

IUPAC Name |

5-[(3-formylphenoxy)methyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5/c14-7-9-2-1-3-10(6-9)17-8-11-4-5-12(18-11)13(15)16/h1-7H,8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOINUORALKLTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001229180 |

Source

|

| Record name | 5-[(3-Formylphenoxy)methyl]-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001229180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(3-Formylphenoxy)methyl]-2-furoic acid | |

CAS RN |

881041-10-7 |

Source

|

| Record name | 5-[(3-Formylphenoxy)methyl]-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881041-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(3-Formylphenoxy)methyl]-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001229180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

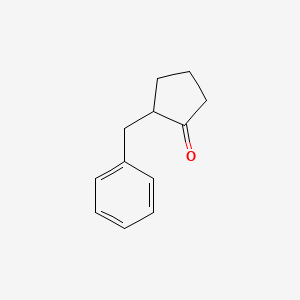

![3-(Furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335398.png)

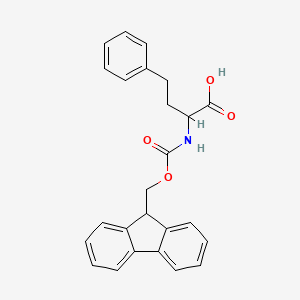

![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)